molecular formula C14H12ClN5O2 B6480126 1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923150-43-0

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6480126
CAS No.: 923150-43-0
M. Wt: 317.73 g/mol
InChI Key: DXZOOYCZEXHDRO-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0679523 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of heterocyclic compounds known as triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Oxazole Moiety : Contributes to the compound's bioactivity through its ability to form hydrogen bonds and interact with enzymes.

The molecular formula is C15H15ClN4O2C_{15}H_{15}ClN_4O_2 with a molecular weight of approximately 316.76 g/mol.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer potential. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells. For instance, related triazole compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .
  • Research Findings : A study reported that triazole derivatives exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil . The synthesized compounds were found to induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial effects against various pathogens.

  • Inhibition Profiles : Research indicates that derivatives of triazoles can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) below 6 µg/mL .
  • Case Studies : A study highlighted the synthesis of triazole-linked compounds that displayed good antibacterial activity alongside their anticancer properties . This dual action makes them suitable candidates for further development in treating infections in cancer patients.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coli<6
AntimicrobialS. aureus<6

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against a range of pathogens, including bacteria and fungi. These properties make it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have suggested that compounds containing the triazole moiety can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with cancer growth. Preliminary data suggest that this compound may induce apoptosis in specific cancer cell lines.

Anti-inflammatory Effects

Triazole derivatives are known to exhibit anti-inflammatory effects. The compound's potential to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Applications in Drug Discovery

The compound is included in various screening libraries aimed at discovering new therapeutics:

Library TypeDescription
Eccentric PPI LibraryContains compounds targeting protein-protein interactions.
GPCR Targeted LibraryFocused on G-protein-coupled receptors which are crucial drug targets.
Protein-Protein Interaction LibraryA comprehensive collection aimed at identifying modulators of protein interactions.

These libraries facilitate the identification of lead compounds for further development.

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study 1: Antimicrobial Screening
    • A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated a notable inhibition of growth against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Case Study 2: Cancer Cell Line Testing
    • In vitro tests on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Further investigation into the mechanisms revealed that it may activate apoptotic pathways.
  • Case Study 3: Anti-inflammatory Trials
    • The compound was tested in a murine model of inflammation where it showed a marked decrease in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-6-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZOOYCZEXHDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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